

Proscaline: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Proscaline (4-propoxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging to the phenethylamine class and is a structural analog of mescaline. First synthesized in the 1970s, it is noted for its hallucinogenic effects, which are believed to be mediated primarily through its interaction with the serotonin 5-HT₂A receptor.[1][2] This document provides a comprehensive technical overview of **proscaline**, detailing its chemical identity, physicochemical properties, pharmacological actions, and established experimental protocols for its study. The information is intended to serve as a resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Structure

Proscaline is systematically named 2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine.[1] Its core structure is a phenethylamine skeleton substituted with two methoxy groups at the 3 and 5 positions and a propoxy group at the 4 position of the phenyl ring.[2] This substitution pattern places it in the "scaline" family of mescaline analogs.[1]



Identifier	Value
IUPAC Name	2-(3,5-dimethoxy-4-propoxyphenyl)ethan-1- amine[1]
Synonyms	Proscaline, 4-Propoxy-3,5-DMPEA[1]
CAS Number	39201-78-0
Molecular Formula	C13H21NO3[1]
SMILES	CCCOC1=C(OC)C=C(CCN)C=C1OC
InChI	InChI=1S/C13H21NO3/c1-4-7-17-13-11(15-2)8- 10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1- 3H3[1]
InChIKey	HYWLMSUAZVDUFW-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **proscaline** influence its absorption, distribution, metabolism, and excretion (ADME) profile. Its increased lipophilicity compared to mescaline is thought to enhance its ability to cross the blood-brain barrier.[1]

Property	Value	Form
Molar Mass	239.315 g·mol ⁻¹ [1]	Freebase
275.8 g·mol ⁻¹ [3]	Hydrochloride	
Appearance	-	Freebase
Crystalline solid[3]	Hydrochloride	
Melting Point	Not available	Freebase
170-172 °C	Hydrochloride	
logP	1.70[1]	-
Purity	≥98%[3]	Hydrochloride



Solubility

Solvent	Concentration
DMF	0.5 mg/mL[4]
DMSO	3 mg/mL[4]
Ethanol	10 mg/mL[4]
PBS (pH 7.2)	3 mg/mL[4]

Pharmacology

Proscaline's psychoactive effects are primarily attributed to its activity as a serotonin receptor agonist.

Pharmacological Parameter	Description
Mechanism of Action	Agonist at serotonin 5-HT ₂ , 5-HT ₂ –, and 5-HT ₂ – receptors.[1] Psychedelic effects are mediated by 5-HT ₂ – receptor activation.[1][5]
Potency	Approximately 5 to 7 times more potent than mescaline.[1][4]
Dosage (Oral)	Light: 15-30 mg; Common: 30-40 mg; Strong: 40-60 mg.[1]
Duration of Action	8 to 12 hours.[1]
Subjective Effects	Altered perception, thought, and mood, including visual and auditory distortions.[1][4]
Tolerance	Develops rapidly with repeated use and shows cross-tolerance with other serotonergic psychedelics.[2]

Experimental Protocols Synthesis of Proscaline Hydrochloride

Foundational & Exploratory





The following protocol is adapted from the synthesis described by Alexander Shulgin in "PiHKAL".[6]

Starting Material: Homosyringonitrile (3,5-dimethoxy-4-hydroxyphenylacetonitrile).

Procedure:

- A mixture of 5.8 g of homosyringonitrile, 100 mg of decyltriethylammonium iodide, and 10 g of n-propyl bromide in 50 mL of anhydrous acetone is treated with 6.9 g of finely powdered anhydrous potassium carbonate.
- The mixture is heated at reflux for 10 hours. An additional 5 g of n-propyl bromide is added, and refluxing is continued for another 48 hours.[6]
- The reaction mixture is filtered, and the solids are washed with acetone. The combined filtrate and washes are evaporated under vacuum.
- The residue is suspended in acidified water and extracted three times with dichloromethane (CH₂Cl₂). The pooled extracts are washed with 5% NaOH and then with dilute HCl.[6]
- The solvent is removed under vacuum to yield 3,5-dimethoxy-4-(n)-propoxyphenylacetonitrile as an oil, which is then purified by distillation (132-142 °C at 0.3 mm/Hg).[6]
- A solution of 4.7 g of the purified nitrile in 20 mL of tetrahydrofuran (THF) is treated with 2.4 g of powdered sodium borohydride.
- To this stirred suspension, 1.5 mL of trifluoroacetic acid is added dropwise. The reaction is exothermic with vigorous gas evolution. Stirring is continued for 1 hour.[6]
- The reaction mixture is poured into 300 mL of water, acidified with dilute H₂SO₄, and washed with CH₂Cl₂.[6]
- The aqueous phase is made basic with dilute NaOH and extracted with CH₂Cl₂. The solvent is removed from the pooled extracts under vacuum.[6]
- The resulting crude **proscaline** freebase is distilled (115-125 °C at 0.3 mm/Hg).[6]



 The purified freebase is dissolved in isopropanol, neutralized with concentrated HCl, and diluted with anhydrous diethyl ether to precipitate proscaline hydrochloride as white crystals.[6]

5-HT₂A Receptor Binding Assay (Competitive Radioligand Binding)

This is a generalized protocol for determining the binding affinity of a test compound (e.g., **proscaline**) for the 5-HT₂A receptor.

Materials:

- Cell membranes prepared from a cell line stably expressing the human 5-HT₂A receptor.
- Radioligand (e.g., [3H]ketanserin or [3H]LSD).
- Test compound (proscaline).
- Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT₂A ligand like serotonin or ketanserin).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well plates.
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

Procedure:

- Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + varying concentrations of **proscaline**).
- Incubation: Add the cell membranes, radioligand, and either buffer, non-specific control, or proscaline to the appropriate wells. Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]



- Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.[7]
- Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.[8]
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the **proscaline** concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

The HTR is a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in rodents.[9] [10]

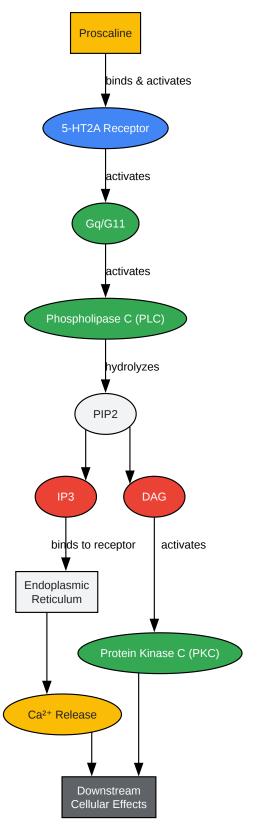
Animals: Male C57BL/6J mice are commonly used.

Procedure:

- Acclimation: Allow mice to acclimate to the testing environment (e.g., a standard observation cage) for a period before drug administration.
- Drug Administration: Administer **proscaline** (or vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested to generate a doseresponse curve.
- Observation: Immediately after injection, place the mouse in the observation cage. The
 number of head twitches is counted for a set period, typically 30 to 60 minutes.[10][11]
 Observations can be done live by a trained observer or by video recording for later analysis.
- Data Analysis: The total number of head twitches for each mouse is recorded. The data are then analyzed to determine the dose-dependent effect of **proscaline** on HTR frequency. The ED₅₀ (the dose that produces 50% of the maximal response) can be calculated.



Visualizations 5-HT₂A Receptor Signaling Pathway

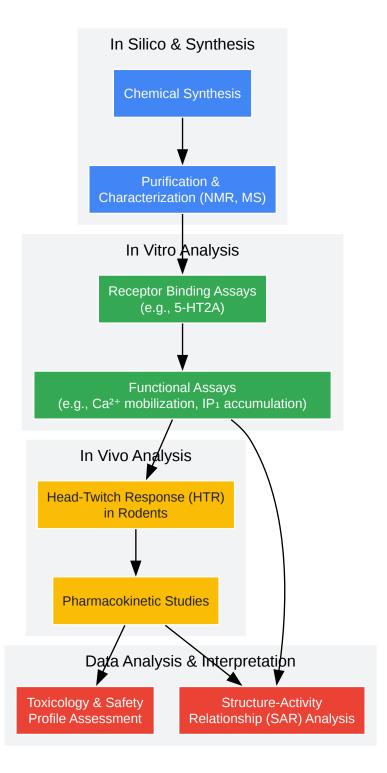




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Caption: Canonical 5-HT₂A receptor signaling cascade initiated by **proscaline**.

Experimental Workflow for Proscaline Characterization





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